8-(3,4-dihydro-2(1H)-isoquinolinyl)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
The compound 8-(3,4-dihydro-2(1H)-isoquinolinyl)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule with notable pharmacological and biochemical properties. This compound features a unique combination of functional groups and structural motifs, making it a subject of significant interest in various fields, including medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 8-(3,4-dihydro-2(1H)-isoquinolinyl)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves a multi-step synthetic route, leveraging various organic reactions:
Formation of the Isoquinoline Moiety: : Starting with commercially available 3,4-dihydroisoquinoline, several condensation and cyclization reactions are employed under acidic conditions.
Synthesis of Purine Core: : The purine core is synthesized through a sequence of reactions involving formylation and amination, using reagents like formamide and ammonia.
Naphthylmethyl Introduction:
Industrial Production Methods
For industrial-scale production, the process is optimized for yield, purity, and cost-efficiency. High-throughput synthetic methods, including continuous flow synthesis and microwave-assisted organic synthesis, are employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
8-(3,4-dihydro-2(1H)-isoquinolinyl)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione: undergoes various chemical reactions:
Oxidation: : Oxidation reactions, often catalyzed by metal oxides, can modify the functional groups, impacting the pharmacological properties.
Reduction: : Reduction reactions typically employ hydrogenation or metal hydrides, affecting the nitrogen-containing ring systems.
Substitution: : Nucleophilic and electrophilic substitutions alter the aromatic systems, often under conditions involving polar solvents and mild temperatures.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts for substitution: Palladium on carbon, aluminum chloride.
Major Products
The reactions yield a range of products, including substituted purines and isoquinolines, with altered electronic and steric properties.
Scientific Research Applications
This compound is of great interest due to its diverse applications:
Chemistry: : Utilized as a starting material for the synthesis of novel organic molecules and heterocyclic compounds.
Biology: : Investigated for its potential as an enzyme inhibitor and receptor ligand.
Medicine: : Explored for its therapeutic potential in treating neurological disorders and as a candidate for anticancer drugs.
Industry: : Applied in the development of advanced materials and fine chemicals.
Mechanism of Action
The mechanism by which 8-(3,4-dihydro-2(1H)-isoquinolinyl)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione exerts its effects involves:
Molecular Targets: : Binding to specific protein targets, such as enzymes or receptors, to modulate their activity.
Pathways Involved: : Engaging in signaling pathways that regulate cellular processes like apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
When compared with similar compounds, this compound stands out due to:
Unique Structural Features: : The combination of an isoquinoline and purine core with a naphthylmethyl substituent is rare.
Distinct Pharmacological Profile: : Exhibiting a unique spectrum of biological activities.
List of Similar Compounds
1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione
8-(3,4-dihydro-2(1H)-isoquinolinyl)-1,3-dimethylpurine-2,6-dione
Properties
IUPAC Name |
8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O2/c1-29-24-23(25(33)30(2)27(29)34)32(17-21-12-7-11-19-9-5-6-13-22(19)21)26(28-24)31-15-14-18-8-3-4-10-20(18)16-31/h3-13H,14-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEWPUXUUJEKPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC4=CC=CC=C4C3)CC5=CC=CC6=CC=CC=C65 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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